4-cyclohexyl-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-cyclohexyl-N-(4-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are widely recognized for their applications in pharmaceuticals, agrochemicals, and material sciences. This compound, in particular, is characterized by the presence of a cyclohexyl group attached to the benzamide structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with cyclohexylamine. This reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(4-methoxyphenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-cyclohexyl-N-(4-hydroxyphenyl)benzamide.
Reduction: The carbonyl group in the benzamide structure can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone or other polar aprotic solvents
Major Products Formed
Oxidation: 4-cyclohexyl-N-(4-hydroxyphenyl)benzamide.
Reduction: 4-cyclohexyl-N-(4-methoxyphenyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-cyclohexyl-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-N-(4-hydroxyphenyl)benzamide
- 4-cyclohexyl-N-(4-chlorophenyl)benzamide
- 4-cyclohexyl-N-(4-fluorophenyl)benzamide
Uniqueness
4-cyclohexyl-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
Properties
IUPAC Name |
4-cyclohexyl-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-13-11-18(12-14-19)21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCVRWVKMGPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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